molecular formula C14H11ClF2O2S B8506722 5'-Chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1-biphenyl

5'-Chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1-biphenyl

Cat. No. B8506722
M. Wt: 316.8 g/mol
InChI Key: YOXQGVZOBWJKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1-biphenyl is a useful research compound. Its molecular formula is C14H11ClF2O2S and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Chloro-4-(ethylsulfonyl)-2,2'-difluoro-1,1-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H11ClF2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)-4-ethylsulfonyl-2-fluorobenzene

InChI

InChI=1S/C14H11ClF2O2S/c1-2-20(18,19)10-4-5-11(14(17)8-10)12-7-9(15)3-6-13(12)16/h3-8H,2H2,1H3

InChI Key

YOXQGVZOBWJKCR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-(ethylsulfonyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Preparation 45, 1.77 g, 5.64 mmol), 4-chloro-1-fluoro-2-iodobenzene (1.28 g, 5.00 mmol), and sodium carbonate (1.59 g, 15.00 mmol) in dioxane (40 mL) and water (10 mL) was degassed. Tetrakis(triphenylphosphine)palladium(0) (577 mg, 0.50 mmol) was added and the mixture was degassed twice more, and the reaction warmed to 80° C. for 2 hours. The reaction was cooled and diluted with EtOAc (50 mL) and water (50 mL), the layers separated and the aqueous extracted with EtOAc (2×30 mL). The combined organic layers were washed with brine (30 mL), dried over MgSO4 and the solvent removed in vacuo. The crude was purified by silica gel column chromatography eluting with EtOAc:heptane 1:19 to 1:1 to give the title compound as a colourless oil 28% yield, 443 mg.
Name
2-(4-(ethylsulfonyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
577 mg
Type
catalyst
Reaction Step Two
Yield
28%

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